molecular formula C10H13NOSi B169639 2-(Trimethylsilyl)furo[3,2-b]pyridine CAS No. 111079-44-8

2-(Trimethylsilyl)furo[3,2-b]pyridine

Cat. No. B169639
M. Wt: 191.3 g/mol
InChI Key: RQXZHRYLHLGFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)furo[3,2-b]pyridine is a chemical compound with the CAS Number: 111079-44-8 . It has a molecular weight of 191.3 .


Molecular Structure Analysis

The molecular structure of 2-(Trimethylsilyl)furo[3,2-b]pyridine can be represented by the SMILES string CSi(C)c1cc2ncc(cc2o1) .


Physical And Chemical Properties Analysis

2-(Trimethylsilyl)furo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 191.3 .

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

2-(Trimethylsilyl)furo[3,2-b]pyridine is a pyridine derivative, which is a significant heterocyclic compound in the realm of chemistry and pharmacology. Pyridine derivatives are known for their diverse biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Moreover, they possess a high affinity for various ions and neutral species, making them effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022). The pyridine moiety, including derivatives like 2-(Trimethylsilyl)furo[3,2-b]pyridine, plays a crucial role in forming complexes with metals, which is important for developing new catalytic, pharmaceutical, and material science applications (Guan et al., 2016).

Role in Organic Synthesis and Catalysis

The structural and electronic properties of pyridine derivatives, including 2-(Trimethylsilyl)furo[3,2-b]pyridine, make them versatile intermediates in organic synthesis. These compounds are involved in various catalytic processes, including asymmetric synthesis and metal-catalyzed reactions. The ability of pyridine derivatives to act as ligands for metal complexes is particularly valued in catalysis, where they can influence the reactivity and selectivity of metal centers (Li et al., 2019).

Applications in Drug Development and Agrochemicals

Pyridine derivatives are key scaffolds in drug development due to their significant pharmacological properties. The chemistry of these compounds, including their ability to interact with various biological targets, makes them suitable candidates for designing new therapeutics. In addition to their medicinal importance, pyridine derivatives are also crucial in developing agrochemicals, such as pesticides and herbicides. Their structural diversity allows for the design of compounds with specific actions on biological targets in agricultural applications (Altaf et al., 2015).

Environmental and Analytical Chemistry

The chemosensing capabilities of pyridine derivatives make them valuable in environmental and analytical chemistry. They can be used to detect and quantify various species, contributing to environmental monitoring and the assessment of chemical contaminants. Their analytical applications are supported by their strong binding affinities and the ability to form complexes with metals, which can be utilized in sensing technologies (Abu-Taweel et al., 2022).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of warning . It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

furo[3,2-b]pyridin-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)10-7-8-9(12-10)5-4-6-11-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXZHRYLHLGFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsilyl)furo[3,2-b]pyridine

Synthesis routes and methods I

Procedure details

A sealed pressure flask was charged with 2-bromopyridin-3-ol (10.0 g, 57.5 mmol), ethynyltrimethylsilane (15.9 ml, 115 mmol), copper (I) iodide (1.09 g, 5.75 mmol), bis(triphenylphosphine)palladium(II) chloride (2.02 g, 2.87 mmol) and 7.5 mL of dioxane. Ethynyltrimethylsilane (15.9 ml, 115 mmol) and TEA (40.0 ml, 287 mmol) were added, the vial was flushed with nitrogen, and the reaction was stirred at 50° C. for 18 h. The reaction was concentrated and purified via column chromatography (gradient elution 0-40% EtOAc:Hex) to afford 2-(trimethylsilyl)furo[3,2-b]pyridine as a brown oil. MS Found M+H+=192.3
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
Quantity
2.02 g
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethynyltrimethylsilane (32.5 ml, 0.2298 mol), copper(I)iodide (2.2 g, 0.0114 mol) and bis(triphenylphospine)palladium(II)chloride (4.1 g, 0.0057 mol) are added to a degassed solution of 2-Bromopyridine-3-ol (20 g, 0.1149 mol) in dioxane (20 ml). The mixture is stirred for 5 min under nitrogen and then triethyl amine (80 ml, 0.574 7 mol) is added. The mixture is heated to 500° C. for 18 h, cooled to RT, filtered through celite and the filtrate is concentrated under reduced pressure. The crude material is purified by column chromatography by using petrolether and ethyl acetate (90:10) as an eluent to afford (22 g, 56%) of the title compound as a brown liquid. TLC: hexane/ethyl acetate: (9/1): Rf=0.50; LCMS (method B): 4.875 min (purity 98.4%); M+H+ 192.1; 1H NMR (DMSO-d6, 400 MHz) δ [ppm] 8.50-8.48 (1H, dd, J1=1 Hz, J2=4.6 Hz), 8.015-7.9923 (1H, dd, J1=1 Hz, J2=8.32 Hz), 7.352-7.350 (1H, d, J1=0.8 Hz), 7.314-7.280 (1H, m), 0.372-0.355 (9H, s).
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
4.1 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.